molecular formula C16H20N2O2S2 B2632895 1-Cyclopentyl-3-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)urea CAS No. 1797621-01-2

1-Cyclopentyl-3-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)urea

Cat. No. B2632895
CAS RN: 1797621-01-2
M. Wt: 336.47
InChI Key: CVIYRTAEQCGLFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopentyl-3-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)urea is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of urea derivatives and has been found to exhibit interesting biochemical and physiological effects.

Scientific Research Applications

Urease Inhibitors as Potential Drugs for Gastric and Urinary Tract Infections

Urease, an enzyme catalyzing the hydrolysis of urea, is linked to serious gastric and urinary tract infections caused by specific bacteria. Intensive studies on urease inhibitors have identified several classes of compounds with potential medicinal applications, including hydroxamic acids, phosphoramidates, urea derivatives, quinones, and heterocyclic compounds. Currently, acetohydroxamic acid is clinically used to treat urinary tract infections via urease inhibition, but its severe side effects necessitate further exploration of urease inhibitors' potential. Natural products, particularly polyphenolic urease inhibitors from herbal extracts, are also considered for therapy, benefiting from the relatively relaxed market introduction regulations for natural products (Kosikowska & Berlicki, 2011).

Urea Metabolism in Ruminants

Urea Metabolism and Regulation by Rumen Bacterial Urease in Ruminants

Urea is an economical alternative to feed proteins for ruminants, serving as a crucial non-protein nitrogen source. The rapid hydrolysis of urea by rumen bacterial urease to ammonia, which is then utilized for microbial protein synthesis, underscores the significance of urea in ruminant diets. This review highlights the urea utilization mechanisms in ruminants and the regulatory role of rumen bacterial urease, offering insights for enhancing urea utilization efficiency (Jin et al., 2018).

Urea-Based Biosensors

Urea Biosensors – Advances in Detection and Quantification

Recent advances in biosensors for urea detection and quantification emphasize the criticality of detecting urea concentration due to its association with various diseases. These biosensors, utilizing enzyme urease as a bioreceptor, employ various materials for enzyme immobilization, including nanoparticles, conducting polymers, and carbon materials. The review provides a comprehensive analysis of urea biosensors' sensing parameters, offering valuable insights for researchers in this field (Botewad et al., 2021).

Urea in Drug Design

Ureas in Drug Design

Ureas exhibit unique hydrogen binding capabilities, making them pivotal in drug-target interactions and incorporating them into a broad range of bioactive molecules. This review delves into the applicability of urea in drug design, examining various urea derivatives as modulators of biological targets such as kinases, NAMPT, soluble epoxide hydrolases, mTOR, proteases, gyrB/parE, and epigenetic enzymes. The findings affirm urea's significance in medicinal chemistry, encouraging its strategic use in drug design (Jagtap et al., 2017).

properties

IUPAC Name

1-cyclopentyl-3-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S2/c19-15(11-7-8-21-10-11)14-6-5-13(22-14)9-17-16(20)18-12-3-1-2-4-12/h5-8,10,12,15,19H,1-4,9H2,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVIYRTAEQCGLFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NCC2=CC=C(S2)C(C3=CSC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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